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Compound of Interest

Compound Name: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Cat. No.: B15623523

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling

a wide array of applications from in-vitro quantification to in-vivo imaging. N-Methyl-N'-
(hydroxy-PEG2)-Cy5 is a cyanine-based fluorescent dye that emits in the far-red region of the

spectrum, a spectral window that minimizes background autofluorescence from biological

samples. This molecule features a polyethylene glycol (PEG) linker, which enhances its

hydrophilicity and biocompatibility, thereby reducing non-specific binding and aggregation in

aqueous environments.

A key structural feature of N-Methyl-N'-(hydroxy-PEG2)-Cy5 is its terminal hydroxyl (-OH)

group. This group is not reactive towards amines on nucleic acids and requires chemical

activation to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to

facilitate covalent labeling of amine-modified oligonucleotides. These application notes provide

a comprehensive guide to the activation of the dye, the subsequent labeling of nucleic acids,

purification strategies, and quality control measures.
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Core Concepts & Applications
The fundamental principle of labeling involves a two-stage process. First, the terminal hydroxyl

group of the dye is activated. Second, the activated dye is conjugated to a nucleic acid that has

been synthesized with a primary aliphatic amine modification, typically at the 5' or 3' end. The

activated dye, commonly an NHS ester, reacts with the nucleophilic primary amine on the

oligonucleotide to form a stable, covalent amide bond.

Key Advantages of PEGylated Cy5 Dyes:

Reduced Autofluorescence: Emission in the far-red spectrum (~667 nm) is ideal for cellular

imaging, where autofluorescence from endogenous molecules is minimal.

Enhanced Hydrophilicity: The PEG linker improves solubility in aqueous buffers, preventing

dye aggregation which can quench fluorescence.

Biocompatibility: PEGylation can reduce non-specific interactions with cellular components in

live-cell applications.

Versatility: The terminal hydroxyl group allows for custom functionalization to suit various

conjugation chemistries.

Common Applications:

Fluorescence In Situ Hybridization (FISH)

Microarray analysis

Real-time PCR probes

Live-cell imaging and tracking of nucleic acids

Förster Resonance Energy Transfer (FRET) studies

Flow cytometry

Data Presentation
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Table 1: Spectroscopic Properties
The following table summarizes the key spectroscopic parameters for N-Methyl-N'-(hydroxy-
PEG2)-Cy5. Note that some values are approximated from structurally similar PEGylated Cy5

compounds due to limited direct data for this specific molecule. Researchers are encouraged to

perform their own spectral characterization for precise applications.

Property Value Source

Excitation Maximum (λex) ~649 nm

Emission Maximum (λem) ~667 nm

Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹

Quantum Yield (Φ) ~0.2

Recommended Laser Line 633 nm or 647 nm

Solubility Water, DMSO, DMF

*Values are for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serve as a close

approximation.

Table 2: Typical Experimental Parameters
This table provides a starting point for nucleic acid labeling reactions. Optimization may be

required based on the specific oligonucleotide sequence and concentration.
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Parameter Recommended Range Notes

Dye Activation

Dye:Activating Agent Molar

Ratio
1:1.2 to 1:1.5 (e.g., Dye to DSC)

Reaction Time 1-4 hours At room temperature

Nucleic Acid Conjugation

Dye:Oligonucleotide Molar

Ratio
5:1 to 15:1

Higher excess can drive the

reaction but necessitates more

rigorous purification.

Oligonucleotide Concentration 0.3 - 0.8 mM

pH of Labeling Buffer 8.5 - 9.3

Critical for ensuring the amine

is deprotonated and

nucleophilic.

Reaction Time 2 - 16 hours (overnight)
At room temperature,

protected from light.

Reaction Temperature 25°C

Experimental Protocols & Workflows
Overall Experimental Workflow
The entire process, from dye activation to obtaining a purified, labeled nucleic acid, involves

several key stages.
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Preparation

Dye Activation

Conjugation

Purification

Quality Control

Dissolve Dye in
Anhydrous DMSO

Activate -OH Group
(e.g., with DSC to form NHS ester)

Dissolve Amine-Oligo
in Labeling Buffer

Mix Activated Dye
with Amine-Oligo

Incubate 2-16h at RT
(Protect from light)

Remove Unreacted Dye &
Unlabeled Oligo

(HPLC / PAGE / Extraction)

Assess Labeling Efficiency
(UV-Vis Spectroscopy)
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Overall workflow for nucleic acid labeling.

Protocol 1: Activation of N-Methyl-N'-(hydroxy-PEG2)-
Cy5 (Conversion to NHS Ester)
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This protocol describes the conversion of the terminal hydroxyl group to an amine-reactive N-

hydroxysuccinimidyl (NHS) ester using disuccinimidyl carbonate (DSC). This activation step

must be performed immediately prior to the labeling reaction.

Materials:

N-Methyl-N'-(hydroxy-PEG2)-Cy5

Disuccinimidyl carbonate (DSC)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Pyridine or Triethylamine (TEA)

Anhydrous reaction vessel protected from moisture

Procedure:

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Methyl-N'-
(hydroxy-PEG2)-Cy5 in anhydrous DMF or DMSO.

Reagent Addition: Add 1.5 equivalents of DSC and 2-3 equivalents of a non-nucleophilic

base like pyridine or TEA to the dissolved dye.

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) if possible.

Immediate Use: The resulting activated Cy5-PEG-NHS ester solution is sensitive to moisture

and should be used immediately in the subsequent nucleic acid labeling protocol. Do not

attempt to isolate the NHS ester intermediate.
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Chemical reaction pathway for labeling.

Protocol 2: Labeling of Amine-Modified Nucleic Acids
Materials:

Amine-modified oligonucleotide (lyophilized)

Activated N-Methyl-N'-(hydroxy-PEG2)-Cy5 NHS ester solution (from Protocol 1)

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3. Crucially,

avoid buffers containing primary amines like Tris.

Nuclease-free water

Procedure:

Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the

labeling buffer to a final concentration of 0.3-0.8 mM. Vortex and centrifuge briefly.

Reaction Setup: Add the freshly prepared activated dye solution (from Protocol 1) to the

oligonucleotide solution. The molar ratio of dye to oligonucleotide should typically be
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between 5:1 and 15:1.

Incubation: Gently vortex the reaction mixture. Incubate at room temperature (~25°C) for 2

hours to overnight. Protect the reaction from light by wrapping the tube in aluminum foil.

Purification: Proceed immediately to one of the purification protocols outlined below to

remove unreacted dye and unlabeled oligonucleotides.

Protocol 3: Purification of Labeled Nucleic Acids
The removal of unreacted dye is critical for achieving a high signal-to-noise ratio in downstream

applications. Several methods can be used, with varying levels of purity and yield. Double

HPLC purification is often recommended for post-synthetic labeling methods to ensure high

purity.

Method A: Ethanol Precipitation

Principle: This method removes the bulk of the small, unreacted dye molecules, but may not

efficiently remove unlabeled oligonucleotides.

Procedure:

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

Add 2.5-3 volumes of cold 100% ethanol.

Mix well and incubate at -20°C for at least 30 minutes.

Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

Carefully discard the supernatant containing the unreacted dye.

Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.

Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

Method B: High-Performance Liquid Chromatography (HPLC)
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Principle: Reverse-phase HPLC separates molecules based on hydrophobicity. The labeled

oligonucleotide is more hydrophobic than the unlabeled one and will elute later. This method

is highly effective at separating labeled from unlabeled nucleic acids and free dye.

Procedure:

Use a C18 reverse-phase column.

Set up a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate

(TEAA).

Inject the reaction mixture onto the column.

Monitor the elution profile at both 260 nm (for the nucleic acid) and ~649 nm (for the Cy5

dye).

Collect the fractions that show a dual-absorbance peak, corresponding to the successfully

labeled oligonucleotide.

Pool the relevant fractions and lyophilize to obtain the purified product.

Method C: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Principle: PAGE separates molecules by size and charge. The fluorescent label allows for

easy visualization and excision of the band corresponding to the labeled product. This

method is effective for purifying labeled products from unreacted dye and unlabeled

oligonucleotides.

Procedure:

Add an equal volume of 2X formamide loading buffer to the reaction mixture.

Denature at 95°C for 5 minutes and snap-cool on ice.

Load the sample onto a denaturing polyacrylamide gel of appropriate concentration.

Run the gel until adequate separation is achieved.
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Visualize the fluorescently labeled oligonucleotide band using a fluorescence imager.

Excise the band from the gel.

Elute the labeled oligonucleotide from the gel slice using a crush-and-soak method in an

appropriate buffer.

Purify the eluted product from gel fragments and salts (e.g., via ethanol precipitation).

Protocol 4: Quality Control - Calculation of Degree of
Labeling (DOL)
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling

(DOL), which represents the average number of dye molecules per oligonucleotide.

Procedure:

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the

purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum

of the Cy5 dye, ~649 nm (A_max).

Calculate Concentrations:

Concentration of Dye (C_dye): C_dye (M) = A_max / ε_dye (where ε_dye is the molar

extinction coefficient of the dye, ~170,000 M⁻¹cm⁻¹)

Concentration of Nucleic Acid (C_oligo): A correction factor (CF) is needed to account for

the dye's absorbance at 260 nm. For standard Cy5, this is ~0.05. This value can be used

as an approximation here. Corrected A₂₆₀ = A₂₆₀ - (A_max * CF) C_oligo (M) = Corrected

A₂₆₀ / ε_oligo (where ε_oligo is the molar extinction coefficient of the oligonucleotide,

which can be calculated based on its sequence).

Calculate DOL: DOL = C_dye / C_oligo

For a singly labeled oligonucleotide, the target DOL is 1.0.
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[https://www.benchchem.com/product/b15623523/docs#application-notes-nucleic-acid-
labeling-with-n-methyl-n-hydroxy-peg2-cy5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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